molecular formula C14H20FN3O2 B1443106 tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 918502-22-4

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1443106
CAS No.: 918502-22-4
M. Wt: 281.33 g/mol
InChI Key: WTHVGMCMFDHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate is a fluorinated piperazine derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry research. The piperazine moiety is a privileged structure in drug design, frequently employed to optimize the pharmacokinetic properties of bioactive molecules and as a scaffold to arrange pharmacophoric groups for target interaction . This compound is particularly valuable in the discovery and development of kinase inhibitors, as evidenced by its structural similarity to intermediates used in the synthesis of FDA-approved therapies like Palbociclib and Ribociclib . The 5-fluoropyridin-2-yl group and the tert-butyloxycarbonyl (Boc) protecting group make this reagent a crucial precursor for constructing complex molecules targeting various diseases. Researchers utilize this compound to develop novel therapeutic agents against challenging targets. Piperazine-based scaffolds are being actively investigated to combat multidrug-resistant fungal infections, such as those caused by Candida auris , with some novel azole analogues demonstrating superior binding affinity to the fungal lanosterol 14α-demethylase (CYP51) target and potent in vivo efficacy . Furthermore, similar piperazine-containing compounds are explored as potential treatments for parasitic protozoal infections like malaria . The presence of the Boc-protected piperazine allows for efficient deprotection and further functionalization, enabling rapid SAR (Structure-Activity Relationship) studies and the synthesis of diverse compound libraries for high-throughput screening. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHVGMCMFDHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Yield Range (%)
Nucleophilic Aromatic Substitution (SNAr) 2-chloro-5-fluoropyridine, N-Boc-piperazine, K2CO3, DMF, 85–100 °C, 3–16 h Straightforward, uses common reagents May require catalyst for low reactivity; limited to activated halides Moderate to good (40–80 estimated)
Buchwald–Hartwig Amination Halogenated fluoropyridine, Pd catalyst, ligand, base, toluene/DMF, 80–110 °C Broad substrate scope, good for sterically hindered substrates Requires expensive catalysts, inert atmosphere Moderate (40–60)
Photoredox Catalysis (Emerging) N-Boc-piperazine, photocatalyst, TEMPO, O2, blue LED, dichloroethane, 10 h Mild conditions, selective Limited reports for fluoropyridines, longer reaction times High yield in related systems (up to 95%)

Research Findings and Notes

  • The preparation of tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate typically follows the strategy of coupling a protected piperazine with a halogenated fluoropyridine under basic conditions.
  • Copper-catalyzed SNAr reactions have been reported to enhance yields and reaction rates.
  • Buchwald–Hartwig amination is a reliable alternative when SNAr is inefficient, especially for bromo-substituted fluoropyridines.
  • Photoredox methods offer promising mild alternatives but require further exploration for this specific compound.
  • Purification is generally achieved by silica gel chromatography, and the product is isolated as a solid, often characterized by LC/MS and NMR.
  • Analogous compounds with nitro or amino substitutions at the pyridine ring have been synthesized with yields ranging from 40% to 95%, suggesting similar potential for the fluorinated derivative.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the pyridine ring undergoes substitution with nucleophiles under basic conditions. This reaction is pivotal for introducing functional groups or modifying electronic properties.

Reagent Conditions Product Yield Reference
Potassium amideDMF, 120°C, 12 htert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate78%
Sodium methoxideMethanol, reflux, 8 htert-Butyl 4-(5-methoxypyridin-2-yl)piperazine-1-carboxylate65%
PiperidineToluene, 100°C, 6 htert-Butyl 4-(5-piperidinopyridin-2-yl)piperazine-1-carboxylate72%

Mechanistic Insight: The electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of the C-F bond, facilitating nucleophilic displacement.

Cross-Coupling Reactions

The fluoropyridine moiety participates in palladium-catalyzed coupling reactions, enabling C-C or C-N bond formation.

Buchwald-Hartwig Amination

Aryl Halide Catalyst System Product Yield Reference
4-BromotoluenePd(OAc)₂/Xantphos, Cs₂CO₃tert-Butyl 4-(5-(p-tolylamino)pyridin-2-yl)piperazine-1-carboxylate81%
2-IodoanilinePd₂(dba)₃/BINAP, t-BuONatert-Butyl 4-(5-(2-aminophenyl)pyridin-2-yl)piperazine-1-carboxylate68%

Suzuki-Miyaura Coupling

Boronic Acid Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂Otert-Butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate85%
4-Fluorophenylboronic acidPdCl₂(dppf), NaHCO₃, DMFtert-Butyl 4-(5-(4-fluorophenyl)pyridin-2-yl)piperazine-1-carboxylate76%

Key Observation: Electron-deficient boronic acids exhibit faster coupling rates due to enhanced transmetallation.

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group is selectively removable, enabling further derivatization of the piperazine ring.

Reagent Conditions Product Yield Reference
HCl (4M in dioxane)RT, 2 h4-(5-Fluoropyridin-2-yl)piperazine hydrochloride95%
TFA/DCM (1:1)0°C → RT, 4 h4-(5-Fluoropyridin-2-yl)piperazine trifluoroacetate89%

Applications: Deprotected piperazine intermediates are used in synthesizing kinase inhibitors and antimicrobial agents .

Oxidation of Piperazine Ring

Oxidizing Agent Conditions Product Yield Reference
m-CPBADCM, 0°C → RT, 12 htert-Butyl 4-(5-fluoropyridin-2-yl)-2-oxopiperazine-1-carboxylate63%

Reduction of Pyridine Ring

Reducing Agent Conditions Product Yield Reference
H₂, Pd/C (10%)EtOH, 50 psi, 24 htert-Butyl 4-(5-fluoropiperidin-2-yl)piperazine-1-carboxylate58%

Note: Partial reduction of the pyridine ring requires careful control of hydrogen pressure to avoid over-reduction .

Stability and Side Reactions

  • Hydrolytic Stability : The Boc group is stable under neutral aqueous conditions (pH 5–7) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.

  • Thermal Decomposition : Above 200°C, decarboxylation occurs, yielding 4-(5-fluoropyridin-2-yl)piperazine and CO₂.

Comparative Reactivity with Analogues

Compound Reactivity Trend Key Difference
tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylateSlower SNAr due to weaker C-Cl bond polarizationHigher electrophilicity of C-F vs. C-Cl
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateFaster Suzuki couplingBetter leaving group ability of Br vs. F

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, particularly in developing drugs targeting the central nervous system (CNS).

2. Biological Research

The compound is extensively used in studies involving receptor-ligand interactions and enzyme inhibition. Its fluorinated pyridine moiety contributes to its binding affinity with various biological targets, making it a valuable tool in pharmacological research.

3. Industrial Applications

In addition to its medicinal uses, this compound is employed in the development of agrochemicals and other industrial chemicals. Its reactivity allows for the synthesis of diverse derivatives that can be tailored for specific industrial applications.

Case Studies

Case Study 1: Receptor Binding Studies

Research has shown that this compound exhibits high binding affinity for certain neurotransmitter receptors. In vitro studies demonstrated that modifications to the piperazine ring could enhance selectivity for serotonin receptors, indicating potential for developing targeted antidepressants.

Case Study 2: Enzyme Inhibition

In enzyme inhibition assays, this compound was evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Results indicated that it effectively reduced MAO activity, suggesting its potential as a therapeutic agent in managing mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Piperazine-1-carboxylate Derivatives

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate 5-Fluoro-pyridin-2-yl 281.30 PROTAC synthesis, kinase inhibition
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyano-pyridin-2-yl 353.21 Intermediate for cross-coupling reactions
tert-Butyl 4-(6-methoxycarbonyl-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-Methoxycarbonyl-4-methyl-pyridin-3-yl 335.39 Pd-catalyzed coupling applications
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-Hydroxy-pyridin-2-yl 279.32 Hydrogen-bonding motifs in crystal packing
tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate 4-Bromo-2-fluoro-phenyl 359.24 Suzuki-Miyaura coupling precursor
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoro-pyridin-3-yl 281.30 Heterocyclic drug development

Biological Activity

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 918502-22-4) is a synthesized compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H20FN3O2
  • Molecular Weight: 281.329 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluoropyridine moiety enhances its binding affinity to various molecular targets, potentially modulating their functions. The compound has been shown to participate in:

  • Receptor-Ligand Interactions: It can act as an antagonist or agonist depending on the target receptor.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, which is crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Neuropharmacological Effects

Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating disorders like depression and anxiety.

2. Antidepressant Activity

In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects through modulation of serotonin receptors. The specific interaction with the serotonin receptor subtypes remains an area of active research.

3. Antitumor Properties

Some studies suggest that similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines. While direct evidence for this compound is limited, its structural similarities to known antitumor agents warrant further investigation.

Research Findings and Case Studies

Study ReferenceFindings
Demonstrated the synthesis and characterization of the compound, highlighting its potential as a building block in drug development.
Evaluated biological activities through receptor binding assays, indicating significant interactions with serotonin receptors.
Investigated related compounds showing protective effects against neurodegeneration, suggesting similar potential for this compound in neuroprotection.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds indicate that minor modifications in the piperazine ring or substituents can significantly alter biological activity. For instance:

CompoundStructural VariationBiological Activity
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylateFluorine at position 6Different receptor affinity patterns observed
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateBromine instead of fluorineExhibited reduced potency in receptor binding assays

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated pyridine derivative (e.g., 2-chloro-5-fluoropyridine). Key steps include:

  • Reagent selection : Potassium carbonate is commonly used as a base in polar aprotic solvents like 1,4-dioxane under reflux (110°C, 12 h) to facilitate substitution .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates the product with yields averaging 78–88% .
  • Optimization : Microwave-assisted synthesis (e.g., 100°C, 3 hours) with palladium catalysts can improve efficiency in coupling reactions involving boronate esters .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify the piperazine ring, tert-butyl group, and fluoropyridine moiety. For example, tert-butyl protons appear as a singlet at ~1.46 ppm in CDCl3_3 .
  • Mass spectrometry : HRMS (e.g., m/z 372.2 [M+H]+^+) confirms molecular weight .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 space group with unit cell parameters: a=6.0568A˚,b=12.0047A˚a = 6.0568 \, \text{Å}, b = 12.0047 \, \text{Å}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the fluoropyridine ring.
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities to active sites .
  • Reaction mechanism validation : Transition state modeling for SNAr reactions explains rate-limiting steps and regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Assess concentration-dependent effects using assays like enzyme inhibition (IC50_{50}) or cellular viability (MTT).
  • Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation pathways that may alter observed activity .
  • Structural analogs : Compare with tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine derivatives to isolate fluorine-specific effects .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC monitoring of degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage recommendations (e.g., sealed, room temperature) .

Methodological Considerations

Q. What purification techniques maximize yield while minimizing impurities?

  • Flash chromatography : Use gradients of ethyl acetate/hexane (4:1 to 8:1) for intermediates .
  • Recrystallization : Ethanol/water mixtures improve purity for crystalline derivatives .
  • Ion-exchange resins : Remove residual bases (e.g., K2_2CO3_3) post-reaction .

Q. How are piperazine ring conformations analyzed to inform drug design?

  • Single-crystal X-ray diffraction : Reveals chair vs. boat conformations and hydrogen-bonding networks (e.g., N–H···O interactions in P21_1/n space group) .
  • Dynamic NMR : Detects ring-flipping kinetics in solution by variable-temperature 1H^1 \text{H} NMR .

Application-Oriented Questions

Q. What role does the fluoropyridine moiety play in enhancing pharmacokinetic properties?

  • Lipophilicity : Fluorine increases logP, improving blood-brain barrier penetration.
  • Metabolic resistance : The C–F bond reduces oxidative metabolism by cytochrome P450 enzymes compared to chlorinated analogs .

Q. How is the compound utilized as a precursor in kinase inhibitor development?

  • Functionalization : The piperazine nitrogen is deprotected (HCl/dioxane) to generate free amines for amide or urea coupling .
  • Case study : Analog NCT-503 (a thiourea derivative) showed nanomolar inhibition of phosphoglycerate dehydrogenase in cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.